N-Cyclohexyl-N'-ethyl-1,2-ethanediamine
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Overview
Description
N-Cyclohexyl-N’-ethyl-1,2-ethanediamine is a chemical compound that belongs to the family of ethylenediamine derivatives. It is a colorless liquid with a faint odor and is commonly used in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C10H22N2, and it has a molecular weight of 170.3 g/mol .
Mechanism of Action
- Target of Action : The primary target of N-Cyclohexyl-N’-ethyl-1,2-ethanediamine is Cathepsin S . Cathepsin S is a lysosomal cysteine protease involved in antigen presentation and immune responses in humans.
- Pharmacokinetics (ADME) :
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N’-ethyl-1,2-ethanediamine typically involves the reaction of cyclohexylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires careful temperature and pressure control to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of N-Cyclohexyl-N’-ethyl-1,2-ethanediamine may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity N-Cyclohexyl-N’-ethyl-1,2-ethanediamine .
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-N’-ethyl-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cyclohexyl-N’-ethyl-1,2-ethanediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
- N-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine
- N-Cyclohexyl-N’-methyl-1,2-ethanediamine
- N-Cyclohexyl-N’-propyl-1,2-ethanediamine
Comparison: N-Cyclohexyl-N’-ethyl-1,2-ethanediamine is unique due to its specific ethyl substitution on the ethylenediamine backbone, which imparts distinct chemical and physical properties. Compared to its similar compounds, it may exhibit different reactivity, solubility, and binding affinity to molecular targets, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
N'-cyclohexyl-N-ethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-11-8-9-12-10-6-4-3-5-7-10/h10-12H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWCJMITLSXEQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428257 |
Source
|
Record name | N-Ethyl-N'-cyclohexyl ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41239-36-5 |
Source
|
Record name | N-Ethyl-N'-cyclohexyl ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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